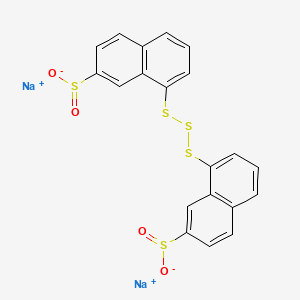
Disodium 8,8'-trithiobis(1-naphthalenesulfinate) dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate is a chemical compound with the molecular formula C₂₀H₁₄Na₂O₆S₃·2H₂O It is a disodium salt of a naphthalene derivative, characterized by the presence of three sulfur atoms and two sodium ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate typically involves the reaction of 1-naphthalenesulfinic acid with sulfur and sodium hydroxide. The reaction is carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to obtain high-purity disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate.
化学反应分析
Types of Reactions
Disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinic acid groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Naphthalenetetracarboxylic dianhydride: Another naphthalene derivative with different functional groups and applications.
1,8-Bis(dimethylamino)naphthalene: A naphthalene derivative known for its strong basicity and unique structural properties.
Uniqueness
Disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate is unique due to the presence of three sulfur atoms and its ability to undergo various chemical reactions
属性
CAS 编号 |
63766-35-8 |
|---|---|
分子式 |
C20H12Na2O4S5 |
分子量 |
522.6 g/mol |
IUPAC 名称 |
disodium;8-[(7-sulfinatonaphthalen-1-yl)trisulfanyl]naphthalene-2-sulfinate |
InChI |
InChI=1S/C20H14O4S5.2Na/c21-28(22)15-9-7-13-3-1-5-19(17(13)11-15)25-27-26-20-6-2-4-14-8-10-16(29(23)24)12-18(14)20;;/h1-12H,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI 键 |
PSCSJABYVDGLPH-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C=C(C=C2)S(=O)[O-])C(=C1)SSSC3=CC=CC4=C3C=C(C=C4)S(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


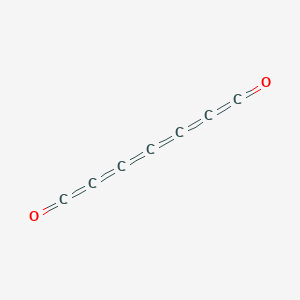
![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
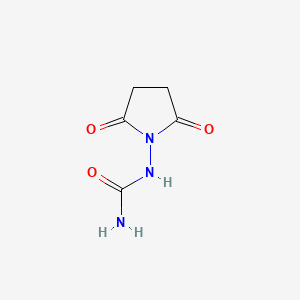
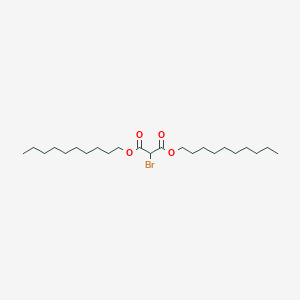
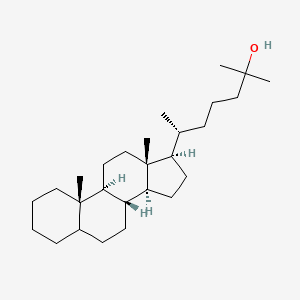
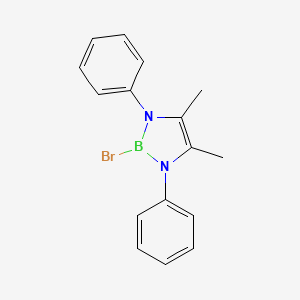
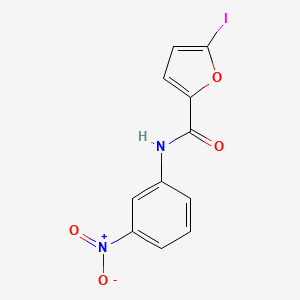
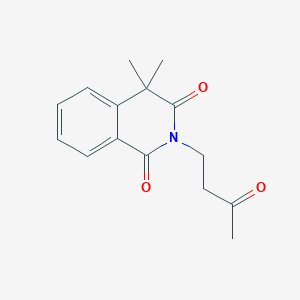
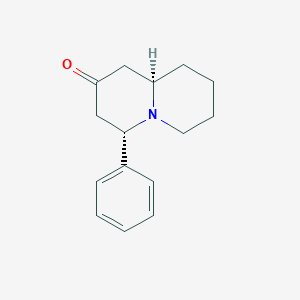
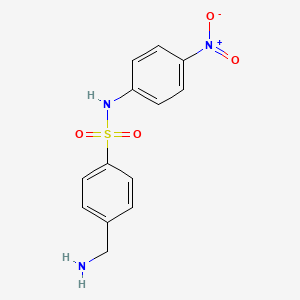
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)
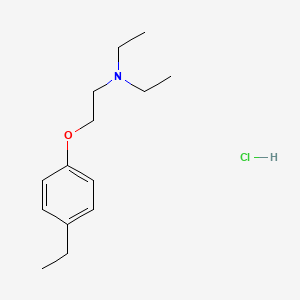
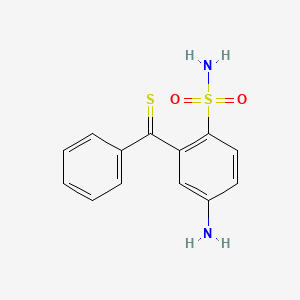
![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
